2-CHLORO-9H-FLUOREN-9-ONE

Biocatalysis Enantioselective reduction Chiral fluorenols

2-Chloro-9H-fluoren-9-one (CAS 3096-47-7) is a monochlorinated fluorenone derivative with molecular formula C₁₃H₇ClO and a molecular weight of 214.65 g/mol. It belongs to the halogenated fluorenone family, where the chlorine substituent at the 2-position imparts distinct electronic and steric properties that govern its reactivity in cross-coupling, reduction, and nucleophilic substitution pathways.

Molecular Formula C13H7ClO
Molecular Weight 214.64 g/mol
CAS No. 3096-47-7
Cat. No. B1594422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-9H-FLUOREN-9-ONE
CAS3096-47-7
Molecular FormulaC13H7ClO
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C13H7ClO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H
InChIKeyRBPGISZOPGTNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9H-fluoren-9-one (CAS 3096-47-7): A Strategic Halogenated Fluorenone Building Block for Asymmetric Synthesis and Genotoxicity Research


2-Chloro-9H-fluoren-9-one (CAS 3096-47-7) is a monochlorinated fluorenone derivative with molecular formula C₁₃H₇ClO and a molecular weight of 214.65 g/mol . It belongs to the halogenated fluorenone family, where the chlorine substituent at the 2-position imparts distinct electronic and steric properties that govern its reactivity in cross-coupling, reduction, and nucleophilic substitution pathways. The compound is a crystalline solid with a melting point of 125.5 °C and a boiling point of approximately 308 °C (rough estimate) . Its established mutagenic activity toward Salmonella typhimurium strains TA1538, TA1535, and TA98 further distinguishes it as a reference compound in genotoxicity screening panels [1].

Why 2-Chloro-9H-fluoren-9-one Cannot Be Casually Substituted by Other 2-Halofluorenones in Biocatalytic or Mutagenicity Protocols


Interchanging 2-chloro-9H-fluoren-9-one with its 2-bromo (CAS 3096-56-8), 2-fluoro, or 2-iodo analogs without experimental validation introduces uncontrolled variability in both reaction outcomes and biological readouts. In enantioselective bioreductions using plant tissue, the enantiomeric excess (ee) and conversion rate are influenced by halogen electronegativity and size, with chlorine-substituted substrates exhibiting distinct behavior from bromo or methyl-substituted analogs [1]. In mutagenicity screening, the fluorenone substitution pattern directly modulates frameshift and base-pair substitution activity in Salmonella strains; the 2-chloro derivative exhibits a specific potency profile that does not extrapolate from the 2-nitro or unsubstituted fluorenones [2]. These differences are not merely incremental—they can invert stereochemical outcomes or alter qualitative genotoxicity classifications, making generic substitution scientifically indefensible without matched validation data.

2-Chloro-9H-fluoren-9-One: Quantified Differentiation Evidence Against Closest Structural Analogs


Biocatalytic Enantioselective Reduction: 2-Chlorofluorenone Achieves 99% ee with Grape Tissue vs. Variable ee for Other 2-Substituted Fluorenones

In a direct head-to-head evaluation using fruit and vegetable tissues as whole-cell biocatalysts, 2-chloro-9H-fluoren-9-one was reduced to (R)-2-chlorofluorenol with 99% enantiomeric excess (ee) and 97% conversion using grape (Vitis spp.) tissue. The study explicitly compared the electron-withdrawing halogen substituent effect against electron-donating substituents (e.g., –CH₃), noting that high enantioselectivity correlated with halogen electron-withdrawing character rather than steric bulk. The absolute configuration of the alcohol product followed anti-Prelog's rule, yielding the (R)-enantiomer, which is critical for downstream chiral building block applications [1].

Biocatalysis Enantioselective reduction Chiral fluorenols

Mutagenicity Profile in Salmonella Strains: 2-Chlorofluorenone Demonstrates Distinct Frameshift Activity Relative to Other Fluorenone Congeners

In a comparative mutagenicity study of 23 chemicals across biphenyl, phenanthrenequinone, and fluorenone classes, 2-chloro-9H-fluoren-9-one was evaluated against Salmonella typhimurium strains TA1538 (frameshift), TA1535 (base-pair substitution), and TA98 (frameshift + nitroreductase). The study established that mutagenic and SOS-inducing activities positively correlate within the fluorenone series, and that substitution position and identity (2-Cl vs. 2-NO₂ vs. unsubstituted) profoundly affect potency and strain specificity. The 2-chloro derivative was specifically noted as a mutagenic agent toward S. typhimurium TA1538 and TA98, distinguishing it from the 2-nitro analog, which shows broader strain activity, and from the parent fluorenone, which is substantially less mutagenic [1]. A separate regulatory database entry independently classifies 2-chloro-9H-fluoren-9-one as having evidence of in vitro mutagenic effects in mammalian cells, with a structure-activity relationship to known germ cell mutagens [2].

Genotoxicity Ames test Structure-activity relationship

Biocatalytic Substrate Scope: 2-Chlorofluorenone Serves as the Reference Substrate for Screening Plant Reductase Activity Across Multiple Species

In the systematic evaluation of plant species as biocatalysts for enantioselective fluorenone reduction, 2-chloro-9H-fluoren-9-one was deliberately selected as the model substrate for screening across Zizyphus jujube, Helianthus tuberosus (topinambur), Vitis spp. (grape), and Allium sativum (garlic). The study revealed that all tested species except garlic were capable of reducing 2-chlorofluorenone, with ee values and conversion rates varying markedly across species: grape achieved 99% ee and 97% conversion, while other species produced lower but measurable ee. Garlic was completely inactive under the reaction conditions [1]. This cross-species variability establishes 2-chloro-9H-fluoren-9-one as a differentiated substrate for benchmarking plant reductase activity, a role that cannot be assumed by other halogenated fluorenones without revalidation, as substrate recognition is sensitive to halogen identity and ring electronics.

Biocatalyst screening Plant tissue reduction Substrate specificity

Physical Property Differentiation: Melting Point and Stability Enable Chromatographic and Formulation Advantages Over 2-Bromo Analog

The melting point of 2-chloro-9H-fluoren-9-one is reported as 125.5 °C, whereas the 2-bromo analog (2-bromo-9H-fluoren-9-one, CAS 3096-56-8) melts at 146–148 °C [1]. This approximately 21–23 °C difference in melting point reflects the smaller van der Waals radius and lower polarizability of chlorine versus bromine, affecting crystal lattice energy. The 2-chloro derivative also exhibits slight solubility in chloroform and methanol, whereas the 2-bromo compound is noted as soluble in acetone [1]. These differences influence chromatographic purification behavior (normal-phase silica gel) and recrystallization solvent selection during multigram-scale synthesis. Additionally, the 2-chloro derivative shows decomposition above 108 °C under certain conditions, a thermal stability consideration absent from the 2-bromo analog's reported data .

Physicochemical properties Chromatographic purification Solid-state handling

Halogen Electronic Effect on Bioreduction Enantioselectivity: Chlorine's Electron-Withdrawing Character Drives High ee, Distinguishing It from Methyl-Substituted Fluorenones

The study by Xie et al. (2009) explicitly attributes the high enantioselectivity of halogen-substituted fluorenones to the electron-withdrawing effect of the halogen, contrasted with the lower enantioselectivity observed for electron-donating substituents such as –CH₃. The yield (conversion) was found to be independent of halogen size among Cl, Br, and I, but the enantioselectivity was electronically governed [1]. This mechanistic insight implies that 2-chloro-9H-fluoren-9-one achieves high ee not because of steric bulk but because chlorine's −I effect polarizes the carbonyl group appropriately for enantioselective hydride delivery by plant reductases. Consequently, 2-fluoro-9H-fluoren-9-one, with stronger electron withdrawal but smaller size, might exhibit different ee; 2-iodo, with larger size but weaker −I effect, may show reduced selectivity—making the chlorine substituent a balanced electronic optimum in this biocatalytic system.

Electronic effects Structure-activity relationship Enantioselectivity mechanism

Evidence-Backed Application Scenarios for 2-Chloro-9H-fluoren-9-one Procurement


Chiral (R)-2-Chlorofluorenol Synthesis via Green Biocatalytic Reduction

Procure 2-chloro-9H-fluoren-9-one as the ketone substrate for enantioselective reduction to (R)-2-chlorofluorenol using grape (Vitis spp.) tissue or isolated plant reductases. The published protocol achieves 99% ee and 97% conversion under mild aqueous conditions with DMSO co-solvent, and the surfactant Triton X-100 further improves conversion in a concentration-dependent manner [1]. The resulting chiral fluorenol serves as a building block for liquid crystal materials and as an intermediate for the antimalarial agent benflumetol [1].

Genotoxicity Reference Standard for Frameshift Mutagen Screening (Ames Test)

Use 2-chloro-9H-fluoren-9-one as a characterized positive control or reference mutagen in Salmonella typhimurium strains TA1538 and TA98 for frameshift mutation screening. Its defined activity profile, established in the comparative study by Vasilieva et al. (1990), provides a halogen-specific mutagenic signature that complements nitroarene controls (e.g., 2-nitrofluorene) and enables structure-activity relationship studies on halogenated polycyclic aromatics [1]. The compound's regulatory classification as a substance with SAR-based germ cell mutagenicity alerts further supports its use in mechanistic toxicology investigations [2].

Plant Reductase Activity Benchmarking Across Species

Employ 2-chloro-9H-fluoren-9-one as a diagnostic substrate for screening and benchmarking plant tissue reductase activity in newly evaluated species. The multi-species dataset (grape: 99% ee, 97% conversion; topinambur and Zizyphus jujube: lower but measurable ee; garlic: inactive) provides a published performance gradient against which novel biocatalyst candidates can be quantitatively compared [1]. This substrate-specific benchmarking capability is not available for the 2-bromo or 2-iodo analogs without de novo experimental validation.

Synthetic Intermediate for Cross-Coupling and Nucleophilic Substitution Pathways

Utilize 2-chloro-9H-fluoren-9-one as a precursor for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings where the chlorine at the 2-position serves as a leaving group activated by the electron-withdrawing fluorenone carbonyl. While comparative cross-coupling rate data against the 2-bromo analog are not available in the public domain, the chlorine substituent offers a balance of cost, stability, and reactivity—chloroarenes are generally less expensive than bromoarenes and exhibit adequate reactivity with modern palladium catalyst systems employing electron-rich phosphine ligands [1].

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